molecular formula C15H16ClNO3 B1372495 1-Boc-3-Chloroacetylindole CAS No. 916818-18-3

1-Boc-3-Chloroacetylindole

Cat. No.: B1372495
CAS No.: 916818-18-3
M. Wt: 293.74 g/mol
InChI Key: CEGLFESSRCCITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-Chloroacetylindole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chloroacetyl group attached to the indole ring. This compound is often used in organic synthesis and medicinal chemistry research .

Scientific Research Applications

1-Boc-3-Chloroacetylindole has several scientific research applications:

Preparation Methods

The synthesis of 1-Boc-3-Chloroacetylindole typically involves the following steps:

    Starting Material: The synthesis begins with the indole nucleus.

    Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the indole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Chloroacetylation: The protected indole is then subjected to chloroacetylation.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-3-Chloroacetylindole undergoes various chemical reactions, including:

Common reagents used in these reactions include chloroacetyl chloride, di-tert-butyl dicarbonate, trifluoroacetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Boc-3-Chloroacetylindole is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the indole nitrogen, allowing for selective reactions at other positions on the indole ring. Upon deprotection, the free indole can interact with various biological targets, including enzymes and receptors, depending on the specific derivative synthesized .

Comparison with Similar Compounds

1-Boc-3-Chloroacetylindole can be compared with other indole derivatives such as:

    1-Boc-3-Acetylindole: Similar in structure but lacks the chloro group, leading to different reactivity and applications.

    1-Boc-3-Bromoacetylindole: Contains a bromo group instead of a chloro group, which can influence its reactivity in substitution reactions.

    1-Boc-3-Iodoacetylindole:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-(2-chloroacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(13(18)8-16)10-6-4-5-7-12(10)17/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGLFESSRCCITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673962
Record name tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916818-18-3
Record name tert-Butyl 3-(chloroacetyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.